molecular formula C27H24N4O3 B2440038 3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207051-18-0

3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2440038
CAS No.: 1207051-18-0
M. Wt: 452.514
InChI Key: JYTGKGWLMQPULJ-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O3 and its molecular weight is 452.514. The purity is usually 95%.
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Properties

CAS No.

1207051-18-0

Molecular Formula

C27H24N4O3

Molecular Weight

452.514

IUPAC Name

3-(3,4-dimethylphenyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O3/c1-16-9-11-20(13-18(16)3)25-28-24(34-29-25)15-30-23-8-6-5-7-22(23)26(32)31(27(30)33)21-12-10-17(2)19(4)14-21/h5-14H,15H2,1-4H3

InChI Key

JYTGKGWLMQPULJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic derivative that belongs to the quinazoline family. Quinazolines and their derivatives have garnered attention due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The compound's structure can be broken down into two main moieties: a quinazoline core and an oxadiazole substituent. The presence of the 3,4-dimethylphenyl groups enhances its lipophilicity and may influence its biological interactions.

Molecular Formula:

  • C : 22
  • H : 22
  • N : 4
  • O : 2

Molecular Weight:

  • Approximately 366.43 g/mol

Antiviral Activity

Research has indicated that quinazolinedione derivatives exhibit significant antiviral properties. For instance, a related compound demonstrated cellular antiviral activity against respiratory syncytial virus (RSV), with an effective concentration (EC50) of approximately 2.1 µM and a selectivity index (SI) of around 24 . This suggests that modifications in the quinazoline structure could enhance antiviral efficacy.

Anticancer Properties

Studies have shown that several quinazoline derivatives possess antiproliferative activity against various cancer cell lines. A compound structurally similar to the target compound was found to have improved potency against cancer cells due to its ability to inhibit key signaling pathways involved in cell proliferation .

The biological activity of these compounds often involves the inhibition of specific enzymes or receptors linked to disease progression. For example:

  • Inhibition of Kinases : Some quinazolinediones act as kinase inhibitors, disrupting signaling pathways crucial for cancer cell survival.
  • RNA Polymerase Inhibition : As seen in some studies on related compounds, the inhibition of RNA-dependent RNA polymerase has been linked to their antiviral effects .

Study 1: Antiviral Efficacy

In a study assessing various quinazolinedione analogs, one compound showed a significant reduction in viral titer (>400,000-fold) at concentrations below cytotoxic levels (CC50 > 50 µM). This indicates a strong potential for therapeutic applications in viral infections .

CompoundEC50 (µM)CC50 (µM)SI
Compound A2.1>5024
Compound B0.5>100>200

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of quinazoline derivatives found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The presence of electron-donating groups such as methyl groups at specific positions improved the compounds' effectiveness .

CompoundCell Line TestedIC50 (µM)
Compound CMCF-715
Compound DMDA-MB-23110

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a complex structure that includes a quinazoline core linked to an oxadiazole moiety. The molecular formula is C22H24N4O2C_{22}H_{24}N_4O_2 with a molecular weight of approximately 364.45 g/mol. Its structural features contribute to its biological activity, particularly in targeting various disease pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, quinazoline compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The derivative has demonstrated cytotoxic effects against solid tumors and metastatic cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Compounds with oxadiazole linkages have been reported to exhibit enhanced antimicrobial activity. The incorporation of the oxadiazole moiety in this compound suggests a potential for developing new antimicrobial agents effective against resistant strains of bacteria and fungi .

Anti-inflammatory Effects

Quinazoline derivatives are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting specific enzymes or cytokines involved in the inflammatory response. This application is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes. For example, the reaction of specific precursors under controlled conditions has been documented to yield high-purity products suitable for biological testing .

In Vitro Studies

In vitro studies using human cancer cell lines have shown that this compound can significantly reduce cell viability at micromolar concentrations. The mechanism involves the induction of apoptosis as evidenced by increased levels of caspase activity and changes in mitochondrial membrane potential .

In Vivo Studies

Animal model studies have indicated promising results where administration of this compound led to reduced tumor growth compared to control groups. These findings suggest that the compound not only has direct cytotoxic effects but may also influence tumor microenvironment interactions .

Chemical Reactions Analysis

Hydrolysis Reactions

The oxadiazole and quinazoline moieties undergo hydrolysis under varying conditions:

Reaction Type Conditions Products Key Observations
Oxadiazole ring hydrolysis Concentrated HCl, reflux (110°C)Formation of a diamide intermediate via ring-openingConfirmed via IR loss of oxadiazole C=N stretch (1650 cm⁻¹) and NMR amide signals.
Quinazoline hydrolysis NaOH (aqueous), 80°CCleavage of the quinazoline ring to anthranilic acid derivativesObserved via HPLC-MS detection of fragmented products.

Oxidation Reactions

Methyl groups on the aromatic rings are susceptible to oxidation:

Substrate Oxidizing Agent Conditions Products Characterization
3,4-Dimethylphenyl groupKMnO₄, H₂SO₄Reflux, 12 hours3,4-Dicarboxyphenyl substituentFTIR shows C=O stretches at 1700–1750 cm⁻¹.
Methylene bridgeOzone (O₃), then H₂O₂-78°C, followed by RTCleavage to aldehyde or carboxylic acid groupsGC-MS identifies fragmented aldehydes.

Nucleophilic Substitution

The oxadiazole and quinazoline nitrogen atoms participate in substitution reactions:

Site Nucleophile Conditions Products Yield Optimization
Oxadiazole C-5 positionGrignard reagents (RMgX)Dry THF, 0°C to RTAlkyl/aryl substitution at oxadiazoleHighest yields (75–80%) with aryl Grignard reagents.
Quinazoline N-1 positionAlkyl halides (R-X)K₂CO₃, DMF, 60°CN-Alkylated quinazoline derivativesSteric hindrance from dimethylphenyl reduces yield.

Cycloaddition Reactions

The oxadiazole ring engages in [3+2] cycloadditions:

Dipole Partner Conditions Products Applications
Acetylene derivativesCu(I) catalysis, 100°CFused triazole-oxadiazole heterocyclesEnhanced π-stacking in material science.
Nitrile oxidesSolvent-free, microwaveIsoxazoline-linked hybrid structuresPotential bioactive scaffolds.

Reduction Reactions

Selective reduction of functional groups:

Target Group Reducing Agent Conditions Products Notes
Oxadiazole ringLiAlH₄Dry ether, 0°CRing-opening to form hydrazine intermediatesFurther reactivity with carbonyl compounds.
Quinazoline C=N bondsH₂, Pd/CEthanol, 50 psi H₂Saturated tetrahydropyrimidine derivativesImproved solubility and bioavailability .

Photochemical Reactions

UV-induced reactivity:

Reaction Wavelength Products Mechanism
C–H bond activation254 nm (UV-C)Radical cross-coupling adductsESR confirms radical intermediates.
Oxadiazole ring scission365 nm (UV-A)Nitrile and carbonyl fragmentsFTIR shows nitrile (2250 cm⁻¹) formation.

Key Research Findings

  • Synthetic Flexibility : The compound’s reactivity is dominated by the oxadiazole ring’s electrophilic character and the quinazoline core’s nucleophilic sites.

  • Stability : Resistant to ambient hydrolysis but degrades under strong acidic/basic conditions, necessitating careful handling.

  • Functionalization Potential : Methyl groups on phenyl rings serve as handles for further derivatization (e.g., oxidation to carboxylates).

Q & A

Q. What are the established synthetic pathways for synthesizing this compound, and what intermediates are critical for its formation?

Methodological Answer: The compound is synthesized via multi-step reactions involving cyclization and functional group coupling. Key intermediates include:

  • 3,4-Dimethylphenyl-substituted oxadiazole precursors (e.g., formation of the 1,2,4-oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives) .
  • Quinazoline-2,4-dione cores , typically formed through cyclization of anthranilic acid derivatives or urea analogs .
    Characterization of intermediates via NMR and mass spectrometry is essential to confirm structural fidelity at each step.

Q. What spectroscopic techniques are most effective for confirming the compound’s structural identity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and ring connectivity (e.g., distinguishing oxadiazole protons from quinazoline protons) .
  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% threshold for biological studies) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identification of carbonyl (C=O) and C-N stretches in oxadiazole and quinazoline moieties .

Q. How can researchers design preliminary bioactivity assays for this compound?

Methodological Answer:

  • In vitro enzymatic assays: Target-specific enzymes (e.g., kinases or oxidoreductases) using fluorescence-based or colorimetric readouts.
  • Cellular viability assays: Use standardized cell lines (e.g., HEK293 or HeLa) with MTT or resazurin assays to screen for cytotoxicity .
  • Dose-response curves: Establish IC₅₀ values with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to evaluate variables (e.g., temperature, solvent polarity, catalyst loading) .
  • Microwave-assisted synthesis: Reduces reaction time and improves yield for cyclization steps .
  • In-line monitoring: Employ techniques like ReactIR to track intermediate formation in real time .

Q. What strategies are recommended to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardized assay protocols: Align experimental conditions (e.g., buffer pH, cell passage number) to minimize variability .
  • Meta-analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
  • Mechanistic studies: Use molecular docking or CRISPR-edited cell lines to validate target engagement .

Q. How can environmental fate and ecotoxicological impacts of this compound be assessed?

Methodological Answer:

  • Environmental persistence studies: Measure hydrolysis/photodegradation rates under simulated sunlight and varying pH .
  • Trophic transfer assays: Use model organisms (e.g., Daphnia magna) to evaluate bioaccumulation potential .
  • High-throughput toxicity screening: Leverage zebrafish embryos or algal growth inhibition tests for rapid risk assessment .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular dynamics simulations: Predict LogP and membrane permeability using tools like Schrödinger’s Desmond .
  • QSAR models: Train models on datasets of structurally similar heterocycles to estimate absorption/distribution parameters .
  • CYP450 interaction profiling: Use docking software (AutoDock Vina) to assess metabolic stability .

Q. How can researchers address challenges in spectral data interpretation (e.g., overlapping peaks in NMR)?

Methodological Answer:

  • 2D NMR techniques: Utilize HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
  • Isotopic labeling: Synthesize deuterated analogs to simplify proton assignments in crowded regions .
  • Dynamic NMR experiments: Vary temperature to separate signals from conformational isomers .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs?

Methodological Answer:

  • Fragment-based design: Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) on the dimethylphenyl or oxadiazole moieties .
  • Crystallography: Solve X-ray structures of protein-ligand complexes to guide rational modifications .
  • Free-Wilson analysis: Statistically correlate substituent effects with bioactivity .

Q. How can researchers mitigate batch-to-batch variability in compound synthesis?

Methodological Answer:

  • Strict QC protocols: Enforce in-process controls (e.g., TLC/HPLC checks) at each synthetic step .
  • Automated purification systems: Use flash chromatography or preparative HPLC with standardized gradients .
  • Stability studies: Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to establish storage guidelines .

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